molecular formula C11H21N3O B7930212 (S)-2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

(S)-2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

Cat. No.: B7930212
M. Wt: 211.30 g/mol
InChI Key: SXNOEKHZFPPOTM-WPRPVWTQSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of (S)-1-methylpyrrolidin-3-amine through a series of reactions involving the cyclization of appropriate precursors.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbinol.

    Amidation Reaction: The final step involves the amidation of the intermediate with a suitable carboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simpler amide with a similar functional group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidinyl moiety.

    Pyrrolidine: A basic structure similar to the pyrrolidinyl group in the target compound.

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-8(12)11(15)14(9-3-4-9)10-5-6-13(2)7-10/h8-10H,3-7,12H2,1-2H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNOEKHZFPPOTM-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCN(C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N([C@H]1CCN(C1)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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